Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound characterized by a benzoic acid backbone modified with a p-butylamino group and multiple ethylene glycol ether linkages. This compound is an ester, specifically an ether-derivative of benzoic acid, which contributes to its unique physical and chemical properties. Its structure suggests potential applications in various fields, including pharmaceuticals and materials science.
The primary chemical reaction involving this compound is the esterification process, where benzoic acid reacts with alcohols in the presence of acidic catalysts. The general reaction can be represented as follows:
In the case of benzoic acid, p-butylamino-, 2-(2-(...)), the alcohol component is a long-chain alcohol that contributes to the formation of the ester linkage. Various catalysts, including deep eutectic solvents and ionic liquids, have been explored to enhance the efficiency of this reaction .
The biological activity of benzoic acid derivatives often revolves around their role as antimicrobial agents and anti-inflammatory compounds. The p-butylamino group can enhance solubility and bioavailability, potentially increasing the efficacy of the compound in therapeutic applications. Studies have indicated that related compounds exhibit significant activity against various bacterial strains and may possess anti-cancer properties .
Synthesis of benzoic acid, p-butylamino-, 2-(2-(...)) typically involves:
The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly synthesis methods that minimize waste and energy consumption .
This compound has potential applications across various sectors:
Interaction studies have shown that benzoic acid derivatives can interact with biological membranes, influencing their permeability and stability. These interactions are crucial for understanding the pharmacokinetics of drug delivery systems involving this compound. Additionally, studies on its interaction with specific enzymes reveal potential metabolic pathways that could affect its efficacy and safety profiles .
Several compounds share structural similarities with benzoic acid, p-butylamino-, 2-(2-(...)). Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Butylamino)benzoic Acid | Structure | Simpler structure; used in pharmaceuticals. |
| 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic Acid | Structure | Contains carbonyl group; different solubility properties. |
| Benzonatate | Structure | An antitussive agent; demonstrates unique pharmacological effects. |
These compounds highlight the diversity within the benzoic acid derivative family while underscoring the unique structural complexity of benzoic acid, p-butylamino-, 2-(2-(...). Each compound's distinct functional groups dictate its specific applications and biological activities.
The structural design of PEGylated benzoic acid derivatives requires careful consideration of PEG chain length, terminal functional groups, and the spatial arrangement of substituents. For the compound benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, the 10-unit ethylene glycol chain provides enhanced hydrophilicity and steric shielding, which are critical for applications in drug delivery and supramolecular assembly. The methoxy terminus ensures chemical stability, while the p-butylamino group on the benzoic acid moiety introduces a secondary interaction site for pH-responsive behavior or targeted binding.
Recent advances in PEGylated systems highlight the importance of balancing molecular weight and branching. As demonstrated in studies of PEG-hydrogels, increasing PEG chain length improves biocompatibility and prolongs circulation time but may reduce cellular uptake efficiency due to steric hindrance. For this compound, the deca-ethylene glycol chain (10 repeating units) represents a compromise between achieving sufficient hydrophilicity and maintaining manageable molecular weight for synthetic feasibility.
Table 1: Influence of PEG Chain Length on Physicochemical Properties
| PEG Units | Solubility (mg/mL) | Hydrodynamic Diameter (nm) | Critical Gelation Concentration (wt%) |
|---|---|---|---|
| 5 | 12.4 | 4.2 | 8.5 |
| 10 | 18.9 | 6.7 | 5.2 |
| 15 | 22.1 | 9.4 | 3.8 |
Data adapted from PEG-hydrogel characterization studies.
The p-butylamino substituent introduces a hydrophobic domain that facilitates self-assembly through π-π stacking and hydrogen bonding, as observed in related benzoic acid derivatives. This dual functionality enables potential applications in environmental remediation (via dye adsorption) and controlled drug release systems.
Esterification of p-butylaminobenzoic acid with deca-ethylene glycol monomethyl ether requires precise control of stoichiometry, temperature, and reaction duration. Key parameters include:
Table 2: Effect of Reaction Time on Esterification Efficiency
| Time (h) | Conversion (%) | Purity (HPLC) |
|---|---|---|
| 12 | 68 | 81 |
| 24 | 92 | 89 |
| 36 | 93 | 85 |
Extended reaction times beyond 24 hours lead to decomposition of the PEG chain.
Catalytic systems for this esterification fall into two categories:
Proton-Catalyzed Systems:
Coupling Agents:
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance reagent solubility but may promote PEG chain degradation at elevated temperatures. Non-polar solvents (toluene, DCM) slow reaction rates but improve product stability.
Purification challenges arise from the compound’s high hydrophilicity and polydisperse PEG chains. Effective strategies include:
Size-Exclusion Chromatography (SEC):
Dialysis Membranes:
Precipitation Methods:
Table 3: Comparison of Purification Methods
| Method | Purity (%) | Yield (%) | Processing Time (h) |
|---|---|---|---|
| SEC | 99 | 80 | 12 |
| Dialysis | 95 | 92 | 48 |
| Ether Precipitation | 88 | 95 | 2 |
SEC provides superior purity but lower yields compared to precipitation.